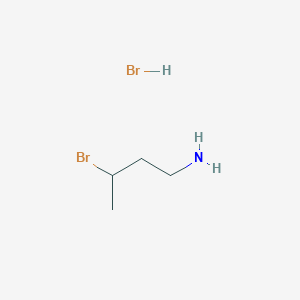
3-Bromobutane-1-aminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobutane-1-aminehydrobromide is a chemical compound that has been widely used in scientific research. It is a derivative of butylamine and is commonly used as a reagent in organic synthesis. The compound has several properties that make it useful in scientific research, including its ability to react with a variety of different compounds and its relatively low toxicity.
Aplicaciones Científicas De Investigación
Liquid Phase Amination
Yokoyama et al. (2000) studied the amination of 1-bromobutane in an aqueous ammonia solution, revealing the formation of n-butylamine and di-n-butylamine as major products. This research highlights the significance of 1-bromobutane in synthesizing amines under specific conditions (Yokoyama et al., 2000).
Enantioselective Surface Chemistry
Rampulla et al. (2006) explored the enantioselective surface chemistry of R-2-bromobutane on chiral copper surfaces, revealing insights into molecular adsorption and debromination processes. This study underscores the potential application of bromobutanes in studying surface chemistry and reaction mechanisms (Rampulla et al., 2006).
Thermodynamics of Ionic Liquid Precursors
Paulechka et al. (2011) measured the heat capacity and fusion parameters of 1-bromobutane, providing crucial data for calculating thermodynamic functions in the crystal and liquid states. This research is vital for understanding the thermodynamic properties of bromobutane in the context of ionic liquid synthesis (Paulechka et al., 2011).
Synthesis of Homoallylic Amines
Das et al. (2006) demonstrated the synthesis of homoallylic amines using a catalytic amount of (bromodimethyl)sulfonium bromide. This finding illustrates the role of bromobutane derivatives in facilitating multi-component synthesis reactions (Das et al., 2006).
CO2 Capture by Task-Specific Ionic Liquid
Bates et al. (2002) conducted a study on a new room temperature ionic liquid incorporating a cation with an appended amine group for CO2 capture. This highlights the use of bromobutane derivatives in environmental applications like CO2 sequestration (Bates et al., 2002).
Catalysis in Cycloaddition Reactions
Xu et al. (2015) prepared a mesoporous-C4N4-based catalyst grafted with n-bromobutane, showing high catalytic conversion and selectivity in the cycloaddition of CO2 with propylene epoxide. This indicates the effectiveness of bromobutane-modified catalysts in chemical synthesis (Xu et al., 2015).
Photodissociation Studies
Zhou et al. (2012) investigated the photodissociation dynamics of 2-bromobutane, providing valuable data on the speed and angular distributions of bromine fragments. This research contributes to the understanding of molecular dissociation processes in bromobutanes (Zhou et al., 2012).
Propiedades
IUPAC Name |
3-bromobutan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(5)2-3-6;/h4H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGCFOFXPMWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

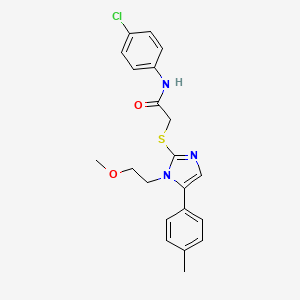

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)
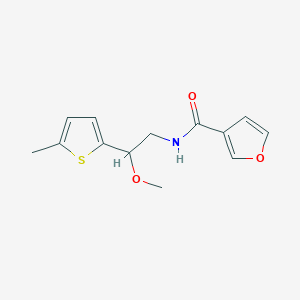
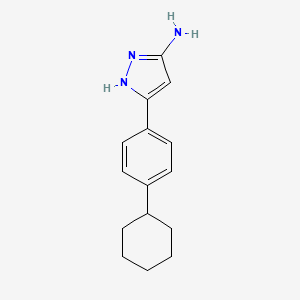
![2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2627321.png)
![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)
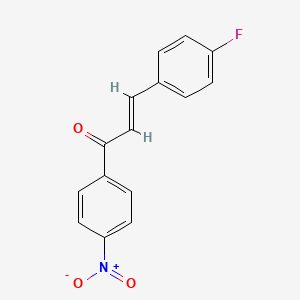
![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] pentanoate](/img/structure/B2627326.png)

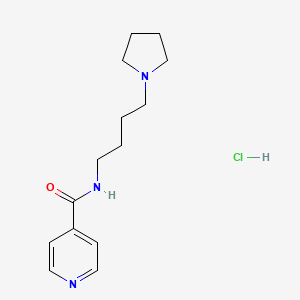

![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)